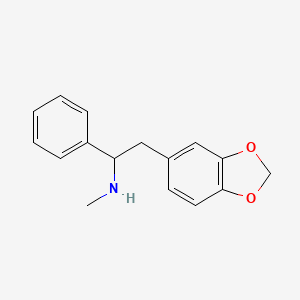
Methylenedioxymephenidine
Beschreibung
Methylenedioxymephenidine is a synthetic compound hypothesized to belong to the 1,2-diphenylethylamine or diphenidine class, characterized by a methylenedioxy (MD) substitution on its aromatic ring. This structural motif is shared with classic psychoactive substances such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), which are known for serotonergic and empathogenic effects . However, unlike MDMA, this compound likely incorporates a piperidine or phenethylamine backbone, aligning it with dissociative NMDA receptor antagonists like diphenidine and methoxyphenidine (MXP) . Limited direct pharmacological data exist for this compound, necessitating inferences from structurally and functionally related analogs.
Eigenschaften
CAS-Nummer |
1350821-28-1 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C16H17NO2/c1-17-14(13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)19-11-18-15/h2-8,10,14,17H,9,11H2,1H3 |
InChI-Schlüssel |
DNOTUUOUOFJQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of methylenedioxymephenidine involves several steps, starting with the preparation of the precursor compounds. The synthetic routes typically involve the following steps:
Formation of the Methylenedioxy Ring: This step involves the reaction of a phenol with formaldehyde and a base to form the methylenedioxy ring.
Amine Introduction:
Final Assembly: The final step involves the coupling of the methylenedioxy ring with the amine group to form this compound.
Analyse Chemischer Reaktionen
Methylendioxymephenidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff an die Verbindung, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Zugabe von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Methylendioxymephenidin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen verschiedener chemischer Reaktionen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Es wird verwendet, um die Auswirkungen von Phenethylamin-Derivaten auf biologische Systeme zu untersuchen, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Industrie: Es kann bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer Verbindungen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von Methylendioxymephenidin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es wird vermutet, dass es seine Wirkungen durch Modulation der Aktivität von Neurotransmittern wie Dopamin und Serotonin ausübt. Diese Modulation erfolgt durch die Hemmung von Wiederaufnahmetransportern und die Aktivierung spezifischer Rezeptoren. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, werden noch untersucht, aber es ist klar, dass Methylendioxymephenidin einen erheblichen Einfluss auf das zentrale Nervensystem hat.
Wirkmechanismus
The mechanism of action of methylenedioxymephenidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters like dopamine and serotonin. This modulation occurs through the inhibition of reuptake transporters and the activation of specific receptors. The exact molecular targets and pathways involved are still under investigation, but it is clear that this compound has a significant impact on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Receptor Targets
The table below compares methylenedioxymephenidine with key analogs in terms of structure, receptor activity, and pharmacological effects:
Key Observations :
- NMDA Receptor Antagonism : Diphenidine and MXP exhibit uncompetitive NMDA receptor antagonism, leading to dissociative effects . This compound’s MD substitution may modulate receptor binding kinetics, though empirical data are lacking.
- Serotonergic vs. Dissociative Activity: Unlike MDMA (which enhances serotonin release), this compound’s piperidine backbone likely prioritizes NMDA blockade over monoaminergic effects, akin to diphenidine derivatives .
Analytical Differentiation
Structural isomers and analogs pose challenges in identification. For example:
- MXP Isomers (2-, 3-, 4-MXP) : Differentiated via HPLC-MS and in-source collision-induced dissociation, with stability variations aiding isomer resolution .
- MDMA vs. MDA : UV spectral differences post-photoirradiation enable distinction despite structural similarity .
- This compound : Hypothetically, its MD group would require advanced mass spectrometry (e.g., Orbitrap) or NMR for unambiguous identification, paralleling methods used for MXP .
Psychopharmacological Profiles
Evidence from NBPEA (N-benzyl-2-phenylethylamine) derivatives suggests that methylenedioxy-substituted compounds may overlap with MDMA’s behavioral effects in zebrafish models, though dissociative agents like diphenidine lack serotonergic activity . Key findings:
- NBPEA vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


